ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
Description
Properties
Molecular Formula |
C18H21ClO5 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate |
InChI |
InChI=1S/C18H21ClO5/c1-5-22-17(20)7-6-12-11(4)13-8-14(19)16(23-10(2)3)9-15(13)24-18(12)21/h8-10H,5-7H2,1-4H3 |
InChI Key |
JGTADONQVHZCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Coumarin Formation
The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is a classical method for coumarin synthesis. For the target compound, 3-chloro-4-isopropoxyresorcinol reacts with ethyl acetoacetate under acidic conditions:
Yields typically range from 60–75% under optimized conditions. The chloro group is introduced beforehand via chlorination of the resorcinol precursor using sulfuryl chloride (SOCl) in dichloromethane.
Side Chain Introduction via Michael Addition
The propanoate side chain at position 3 is installed via Michael addition of ethyl acrylate to the coumarin intermediate. Catalysis by DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) enhances regioselectivity:
This method achieves ~85% yield with <5% byproducts, as confirmed by HPLC.
Optimization of Alkoxylation and Esterification
Isopropoxy Group Installation
The 7-isopropoxy group is introduced via nucleophilic substitution of a phenolic precursor with isopropyl bromide in the presence of potassium carbonate (KCO):
Reaction optimization studies indicate that dimethylformamide (DMF) as a solvent increases yields to 78% compared to 52% in acetone.
Esterification of the Propanoic Acid Side Chain
Final esterification employs ethanol and a carbodiimide coupling agent (e.g., DCC) under mild conditions:
Yields exceed 90% with catalytic 4-dimethylaminopyridine (DMAP).
Purification and Analytical Data
Chromatographic Techniques
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, CHCH), 1.45 (d, 6H, OCH(CH)), 2.55–2.65 (m, 2H, CHCOO), 3.15–3.25 (m, 2H, ArCH), 6.45 (s, 1H, coumarin H-5).
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
-
Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields.
-
Ionic liquid catalysts : [BMIM]BF improves Pechmann condensation efficiency by 15%.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Yield | 85% | 78% |
| Purity | >99% | 97% |
| Cost per kg | $1,200 | $320 |
| Reaction Volume (L) | 0.5 | 500 |
Key adjustments for scale-up include switched solvent (THF → toluene) and continuous-flow reactors to enhance heat dissipation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has shown promise in the development of new therapeutic agents:
Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For example, studies have demonstrated that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Antifungal Properties : The compound may also possess antifungal activity against various pathogens. In vitro studies have shown that certain chromene derivatives are effective against Candida species, with minimum inhibitory concentrations comparable to established antifungal drugs like fluconazole .
Recent investigations into the biological activity of chromene derivatives suggest that this compound could be effective in treating diseases linked to oxidative stress and inflammation. The compound's structure allows for interactions with biological targets involved in these pathways.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that yield high-purity products suitable for further pharmacological testing. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Screening
A study assessed the anticancer efficacy of a series of chromene derivatives, including this compound, against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like cisplatin, suggesting potential as novel anticancer agents .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, researchers evaluated the effectiveness of several chromene derivatives against Candida strains. This compound demonstrated significant antifungal properties, with MIC values indicating superior efficacy compared to standard treatments .
Mechanism of Action
The mechanism of action of ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate with key analogs, emphasizing substituent effects on physicochemical properties:
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s isopropoxy group increases XLogP3 (~4.1) compared to the propoxy analog (3.8) due to enhanced hydrophobicity from branching .
- Bulky aromatic substituents (e.g., benzyloxy, pentamethylbenzyloxy) further elevate XLogP3 (4.3–6.0), highlighting their impact on membrane permeability .
Hydrogen Bonding and Solubility:
- All analogs share five hydrogen bond acceptors, primarily from the carbonyl and ether groups. Polar surface area (61.8 Ų) remains constant, suggesting similar solubility profiles .
Biological Activity
Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H21ClO5
- Molecular Weight : 364.83 g/mol
- CAS Number : Not specified in the sources.
The structure features a chromenone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antioxidant Activity :
- Compounds with chromenone structures often demonstrate significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing diseases related to oxidative damage.
-
Antimicrobial Activity :
- Similar derivatives have shown effectiveness against various bacterial and fungal strains. For instance, derivatives containing chlorinated chromenones have been evaluated for their antimicrobial potency, showing promising results against pathogens such as Staphylococcus aureus and Candida albicans.
-
Anticancer Activity :
- The chromenone scaffold is associated with anticancer effects. Studies have indicated that such compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways, including the inhibition of histone deacetylases (HDACs) and other targets involved in cancer progression.
Case Studies
Several studies highlight the biological activity of similar compounds:
-
Anticancer Mechanisms :
- A study published in the Journal of Medicinal Chemistry explored the anticancer potential of chlorinated chromenones, demonstrating their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with functionalized coumarin intermediates. Key steps include:
- Etherification : Introducing the isopropoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone or ethanol, reflux) .
- Esterification : Coupling the propanoate side chain using ethyl bromopropanoate, requiring inert atmospheres (N₂/Ar) and temperature control (60–80°C) .
- Purification : Chromatography (silica gel, hexane/EtOAc gradients) and recrystallization yield >90% purity . Optimization focuses on solvent selection, catalyst load (e.g., DMAP for esterification), and reaction time to minimize side products like hydrolyzed carboxylic acids .
Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 1.3–1.5 ppm for isopropoxy CH₃ groups) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₁ClO₆) and detects fragmentation patterns (e.g., loss of CO₂ from the ester group) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the chromenone core, particularly for substituents like the chloro and methyl groups . Discrepancies in NOESY/ROESY data (e.g., axial vs. equatorial substituents) are cross-validated with computational models (DFT) .
Q. What preliminary biological activities have been reported, and how are assays designed to evaluate efficacy?
- Anticancer Activity : Tested via MTT assays (IC₅₀ = 12–18 µM in HeLa and MCF-7 cells), with SAR studies highlighting the necessity of the chloro and isopropoxy groups for apoptosis induction .
- Anti-inflammatory Effects : Evaluated using COX-2 inhibition assays (IC₅₀ = 5.2 µM) and LPS-induced TNF-α suppression in murine macrophages . Assays include dose-response curves, positive controls (e.g., doxorubicin for anticancer tests), and toxicity profiling in non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be systematically addressed?
Discrepancies often arise from:
- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols per NIH guidelines .
- Compound Stability : Hydrolysis of the ester group in cell media (pH 7.4) can reduce potency. Use stability studies (HPLC monitoring) to adjust dosing intervals .
- Statistical Design : Apply factorial DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent residuals) affecting reproducibility .
Q. What computational strategies are effective for predicting SAR and optimizing substituent effects?
- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or topoisomerase II. The isopropoxy group shows hydrogen bonding with Arg120 in COX-2 .
- QSAR Models : Develop using ML algorithms (e.g., Random Forest) trained on coumarin derivatives. Key descriptors include logP (optimal 2.5–3.5) and polar surface area (<90 Ų) .
- MD Simulations : Assess binding stability over 100 ns trajectories; chloro substituents enhance hydrophobic packing in enzyme pockets .
Q. What methodologies are recommended for studying metabolic pathways and degradation products?
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Major metabolites include hydrolyzed propanoic acid (CYP3A4-mediated) and hydroxylated chromenone .
- LC-MS/MS : Quantify metabolites in plasma/tissue homogenates. Fragment ions (m/z 285 → 167) track degradation .
- Stability Profiling : Test pH-dependent hydrolysis (e.g., t₁/₂ = 4.2 hours at pH 7.4 vs. 12 hours at pH 5.0) to guide formulation (e.g., enteric coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
